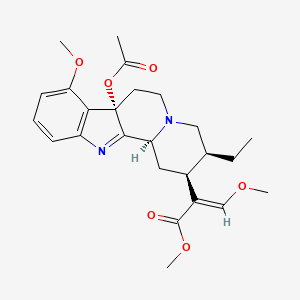

7-Acetoxymitragynine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

174418-81-6 |

|---|---|

Molecular Formula |

C25H32N2O6 |

Molecular Weight |

456.5 g/mol |

IUPAC Name |

methyl (E)-2-[(2S,3S,7aS,12bS)-7a-acetyloxy-3-ethyl-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C25H32N2O6/c1-6-16-13-27-11-10-25(33-15(2)28)22-19(8-7-9-21(22)31-4)26-23(25)20(27)12-17(16)18(14-30-3)24(29)32-5/h7-9,14,16-17,20H,6,10-13H2,1-5H3/b18-14+/t16-,17+,20+,25+/m1/s1 |

InChI Key |

RJTCCQKAKCMBTR-XBULZMPJSA-N |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)OC(=O)C |

Canonical SMILES |

CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

7-Acetoxymitragynine: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetoxymitragynine is a semi-synthetic derivative of the kratom alkaloid, 7-hydroxymitragynine (B600473).[1] As a compound of interest within the field of opioid research, understanding its chemical characteristics and pharmacological profile is crucial for the development of novel analgesics with potentially improved safety profiles. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and anticipated biological activities of this compound, with a focus on its interaction with opioid receptors. While specific experimental data for this compound is limited in publicly available literature, this guide leverages extensive data from its parent compounds, mitragynine (B136389) and 7-hydroxymitragynine, to provide a robust predictive framework.

Chemical Structure and Properties

This compound is derived from the acetylation of the hydroxyl group of 7-hydroxymitragynine.[1] Its core structure is based on the corynantheine (B231211) alkaloid scaffold.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | Methyl (E)-2-[(2S,3S,7aS,12bS)-7a-acetyloxy-3-ethyl-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |

| SMILES | CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)OC(=O)C |

| InChI | InChI=1S/C25H32N2O6/c1-6-16-13-27-11-10-25(33-15(2)28)22-19(8-7-9-21(22)31-4)26-23(25)20(27)12-17(16)18(14-30-3)24(29)32-5/h7-9,14,16-17,20H,6,10-13H2,1-5H3/b18-14+/t16-,17+,20+,25+/m1/s1 |

| Molecular Formula | C25H32N2O6 |

| Molar Mass | 456.539 g/mol |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes and Comparison with Parent Compounds |

| Melting Point (°C) | Not available | Mitragynine: 102–106 °C.[2] The acetyl group may alter the crystal lattice and thus the melting point. |

| pKa | Not available | Mitragynine has a pKa of 8.1.[3] The basicity is primarily due to the tertiary amine, which should not be significantly affected by the C7 acetate (B1210297) group. |

| logP | Not available | Mitragynine has a logP of 1.73. The addition of the acetyl group is expected to increase lipophilicity. |

| Solubility | Not available | Mitragynine is soluble in organic solvents like methanol, ethanol, and chloroform, with low solubility in neutral or alkaline water that increases in acidic conditions.[2] 7-Hydroxymitragynine is soluble in alcohol, chloroform, and acetic acid. This compound is expected to have similar solubility in organic solvents. |

Synthesis of this compound

This compound can be synthesized from either mitragynine or 7-hydroxymitragynine.

Synthesis from Mitragynine

A common method involves the reaction of mitragynine with lead(IV) acetate.[1]

-

Reaction Setup: Dissolve mitragynine in a suitable anhydrous solvent (e.g., acetic acid) under an inert atmosphere (e.g., argon).

-

Reagent Addition: Slowly add a solution of lead(IV) acetate in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Characterization: Confirm the structure and purity of the resulting this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis from 7-Hydroxymitragynine

This method involves the acetylation of the 7-hydroxyl group using acetic anhydride (B1165640).[1]

-

Reaction Setup: Dissolve 7-hydroxymitragynine in a suitable anhydrous solvent (e.g., pyridine (B92270) or dichloromethane with a catalytic amount of a base like triethylamine) under an inert atmosphere.

-

Reagent Addition: Add acetic anhydride to the solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC.

-

Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

-

Characterization: Confirm the identity and purity of the product using spectroscopic techniques.

Pharmacological Properties

While direct pharmacological data for this compound is scarce, its activity can be inferred from its structural similarity to 7-hydroxymitragynine and the general observation that it is less potent.[1] The primary pharmacological target is expected to be the μ-opioid receptor (MOR).

Table 3: Opioid Receptor Binding Affinities (Ki, nM) and Efficacy (EC50, nM; Emax, %) of Mitragynine and 7-Hydroxymitragynine

| Compound | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |

| Mitragynine | Ki: 161 - 709[4][5]EC50: 339[6]Emax: 34%[6] | Ki: 1700[4] | Ki: 6800[4] |

| 7-Hydroxymitragynine | Ki: 7.16 - 77.9[4][5]EC50: 34.5[6]Emax: 47%[6] | Ki: 220[4] | Ki: 243[4] |

Based on the available information, this compound is expected to be a partial agonist at the μ-opioid receptor with lower potency than 7-hydroxymitragynine.

Signaling Pathway

Mitragynine and 7-hydroxymitragynine are known G-protein biased agonists at the μ-opioid receptor, meaning they activate G-protein signaling with little to no recruitment of β-arrestin.[7] This biased agonism is a key area of interest in developing safer opioids, as β-arrestin recruitment is associated with some of the adverse effects of classical opioids, such as respiratory depression and constipation. This compound is hypothesized to follow a similar signaling pathway.

Caption: Predicted signaling pathway of this compound at the μ-opioid receptor.

Experimental Protocols for Pharmacological Characterization

To fully characterize the pharmacological profile of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for opioid receptors.

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing human μ, κ, or δ opioid receptors.

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Radioligand: Use a high-affinity radiolabeled ligand for each receptor (e.g., [³H]-DAMGO for MOR, [³H]-U-69,593 for KOR, and [³H]-DPDPE for DOR).

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Incubation and Filtration: Incubate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes). Terminate the reaction by rapid filtration through glass fiber filters.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This functional assay measures the ability of this compound to activate G-proteins coupled to opioid receptors.

-

Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assay.

-

Assay Buffer: Use a buffer containing GDP and MgCl₂.

-

Reaction Mixture: Incubate the membranes with varying concentrations of this compound and a fixed concentration of [³⁵S]GTPγS.

-

Incubation and Filtration: Incubate at 30°C for 60 minutes and terminate by filtration.

-

Scintillation Counting: Measure the amount of [³⁵S]GTPγS bound to the G-proteins.

-

Data Analysis: Plot the data to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist like DAMGO).

β-Arrestin Recruitment Assay

This assay assesses the potential for this compound to induce β-arrestin recruitment to the opioid receptor.

-

Cell Culture: Use a cell line co-expressing the opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Incubation: Incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Detection: Add the detection reagent containing the substrate for the complemented enzyme.

-

Signal Measurement: Measure the resulting chemiluminescent signal.

-

Data Analysis: Determine the EC50 and Emax for β-arrestin recruitment.

Caption: Workflow for a β-arrestin recruitment assay.

In Vivo Analgesia Assays

Animal models are used to determine the analgesic efficacy of this compound.

-

Animal Model: Use a standard rodent model (e.g., mice or rats).

-

Compound Administration: Administer varying doses of this compound via a relevant route (e.g., subcutaneous or oral).

-

Nociceptive Testing: At predetermined time points after administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., licking a paw or jumping).

-

Data Analysis: Calculate the maximum possible effect (%MPE) and determine the ED50 (dose required to produce 50% of the maximum effect).

Pharmacokinetics

The pharmacokinetic profile of this compound has not been reported. However, based on data from mitragynine and 7-hydroxymitragynine, a predictive overview can be provided.

Table 4: Pharmacokinetic Parameters of Mitragynine and 7-Hydroxymitragynine in Humans

| Parameter | Mitragynine | 7-Hydroxymitragynine |

| Tmax (h) | 0.83 - 1.7[8][9] | 1.2 - 2.0[9] |

| Terminal Half-life (t½) (h) | 23.24 - 67.9[8][9] | 4.7 - 24.7[9] |

| Apparent Volume of Distribution (Vd/F) (L/kg) | 38.04[8] | Not Available |

The acetyl group in this compound may increase its lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile compared to 7-hydroxymitragynine. It is plausible that this compound could act as a prodrug, being hydrolyzed in vivo to the more potent 7-hydroxymitragynine.

Conclusion

This compound represents an intriguing semi-synthetic opioid with a pharmacological profile that is predicted to be similar to that of its parent compound, 7-hydroxymitragynine, albeit with lower potency. Its potential as a G-protein biased agonist at the μ-opioid receptor warrants further investigation for the development of safer analgesics. This guide provides a foundational understanding of its chemical and pharmacological properties, drawing upon the extensive research on related kratom alkaloids. The detailed experimental protocols outlined herein offer a clear path for researchers to elucidate the specific characteristics of this compound and to fully assess its therapeutic potential. Future research should focus on obtaining precise quantitative data for its physicochemical properties, receptor pharmacology, and pharmacokinetic profile to advance its development as a potential therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mitragynine - Wikipedia [en.wikipedia.org]

- 3. ukm.my [ukm.my]

- 4. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kratomalks.org [kratomalks.org]

- 7. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of mitragynine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Mitragynine and 7-Hydroxymitragynine Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kratom Leaf Powder - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 7-Acetoxymitragynine from Mitragynine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 7-acetoxymitragynine, a semi-synthetic derivative of the psychoactive alkaloid mitragynine (B136389) found in the leaves of the kratom plant (Mitragyna speciosa). The document details two primary synthetic pathways: the direct oxidation and acetylation of mitragynine using lead(IV) acetate (B1210297), and a two-step process involving the synthesis of the intermediate 7-hydroxymitragynine (B600473) followed by its acetylation. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

Introduction

Mitragynine and its derivatives are of significant interest to the scientific community due to their interactions with opioid receptors and potential therapeutic applications. This compound, in particular, serves as a key intermediate in the synthesis of 7-hydroxymitragynine, a potent opioid agonist.[1] Understanding the efficient synthesis of this compound is crucial for the exploration of these compounds for novel analgesic and other pharmacological activities. This document outlines the established methods for its preparation from mitragynine.

Synthetic Pathways

There are two primary routes for the synthesis of this compound from mitragynine:

-

Direct Oxidation and Acetylation: This method involves the direct conversion of mitragynine to this compound using an oxidizing agent such as lead(IV) acetate.[2]

-

Two-Step Synthesis via 7-Hydroxymitragynine: This pathway first involves the synthesis of 7-hydroxymitragynine from mitragynine, followed by the acetylation of the hydroxyl group to yield this compound.[1]

This guide will focus on the direct oxidation and acetylation method, for which a detailed experimental protocol is available in the scientific literature.

Experimental Protocols

Synthesis of this compound from Mitragynine

This protocol is adapted from the procedure described by Takayama et al. in the Journal of Medicinal Chemistry (2002).[3][4][5]

Reaction: Treatment of mitragynine with lead(IV) acetate yields the 7-acetoxyindolenine derivative, this compound.[2][3]

Materials:

-

Mitragynine

-

Lead(IV) acetate (Pb(OAc)₄)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

-

Dissolve mitragynine in anhydrous dichloromethane under an inert atmosphere.

-

Add lead(IV) acetate to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is worked up to remove the lead salts and other impurities.

-

The crude product is then purified, typically by silica (B1680970) gel column chromatography, to yield pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 50% | [3] |

Synthesis of 7-Hydroxymitragynine from this compound (Subsequent Step)

For context and completeness, the subsequent hydrolysis of this compound to 7-hydroxymitragynine is also presented.

Reaction: Alkaline hydrolysis of this compound removes the acetyl group to yield 7-hydroxymitragynine.[2][3]

Procedure:

-

Dissolve the purified this compound in a suitable solvent.

-

Add a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to induce hydrolysis.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture and extract the product.

-

Purify the crude 7-hydroxymitragynine, typically by chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 95% | [3] |

Characterization Data

While the seminal paper by Takayama et al. focuses on the synthesis and opioid agonistic activities of various mitragynine derivatives, it does not provide detailed spectroscopic data for the this compound intermediate.[3][4][5] However, based on its chemical structure, the following characterization would be expected:

Table 1: Expected Analytical Data for this compound

| Analysis | Expected Observations |

| ¹H NMR | Signals corresponding to the mitragynine scaffold protons, plus a characteristic singlet for the acetyl methyl group protons around δ 2.0-2.5 ppm. |

| ¹³C NMR | Resonances for the mitragynine carbon skeleton, with a downfield signal for the ester carbonyl carbon of the acetyl group (around δ 170 ppm) and a signal for the acetyl methyl carbon. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (C₂₅H₃₂N₂O₆, MW: 456.54 g/mol ).[1] |

Visualizations

Reaction Pathway

Caption: Synthesis of this compound and its conversion to 7-Hydroxymitragynine.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from mitragynine is a key step in accessing various semi-synthetic analogues for pharmacological research. The direct oxidation and acetylation with lead(IV) acetate provides a viable route to this important intermediate. This technical guide consolidates the available information to provide a clear and concise resource for researchers in the field. Further detailed characterization of this compound and optimization of the reaction conditions could be valuable areas for future investigation.

References

7-Acetoxymitragynine: A Technical Guide on its Discovery and Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetoxymitragynine is a semi-synthetic derivative of the indole (B1671886) alkaloid mitragynine (B136389), the primary active constituent of the Southeast Asian plant Mitragyna speciosa (kratom). Its discovery and synthesis are intrinsically linked to the scientific exploration of kratom's pharmacology, particularly the more potent and naturally occurring metabolite, 7-hydroxymitragynine (B600473). This technical guide provides an in-depth overview of the discovery, origin, and key experimental data related to this compound, intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Origin

The discovery of this compound is not a singular event but rather a consequence of synthetic efforts to understand and produce 7-hydroxymitragynine. Research into the alkaloids of Mitragyna speciosa identified 7-hydroxymitragynine as a minor but highly potent opioid agonist. The low natural abundance of 7-hydroxymitragynine necessitated the development of synthetic routes from the more abundant precursor, mitragynine.

A key synthetic pathway, detailed by Takayama et al. in 2002, involves the oxidation of mitragynine. In this process, this compound emerges as a crucial, isolable intermediate.[1][2][3][4][5] Specifically, the reaction of mitragynine with lead(IV) acetate (B1210297) yields a 7-acetoxyindolenine derivative, which is this compound.[2][4][5] This intermediate can then be hydrolyzed under alkaline conditions to produce 7-hydroxymitragynine.[2][4] Therefore, the "discovery" of this compound is a direct result of its role as a synthetic precursor in the quest to access its more pharmacologically studied hydroxylated counterpart. Another described method for its synthesis is the acetylation of the hydroxyl group of 7-hydroxymitragynine using acetic anhydride.[5]

Chemical Synthesis

The primary route to this compound involves the direct oxidation and acetylation of mitragynine.

Synthesis of this compound from Mitragynine

While a detailed, step-by-step protocol from a primary research article remains elusive in the public domain, the established method involves the use of lead(IV) acetate as the oxidizing and acetylating agent.[2][4][5]

Experimental Protocol (General Description):

-

Starting Material: Mitragynine

-

Reagent: Lead(IV) acetate (Pb(OAc)₄)

-

Solvent: A suitable aprotic solvent.

-

General Procedure: Mitragynine is dissolved in an appropriate solvent and treated with lead(IV) acetate. The reaction mixture is stirred for a specified period, likely at a controlled temperature. Upon completion, the reaction is worked up to remove the lead salts and other impurities. Purification, likely through chromatographic techniques, yields this compound.

The following diagram illustrates the general synthetic pathway:

Caption: Synthesis of this compound from Mitragynine.

Conversion to 7-Hydroxymitragynine

This compound serves as a key intermediate in the synthesis of 7-hydroxymitragynine.

Experimental Protocol (General Description):

-

Starting Material: this compound

-

Reagent: A suitable base for hydrolysis (e.g., sodium hydroxide (B78521) or potassium carbonate).

-

Solvent: A protic solvent or a mixture of solvents to facilitate the reaction.

-

General Procedure: this compound is subjected to alkaline hydrolysis. The reaction progress is monitored until the deacetylation is complete. Standard workup and purification procedures are then employed to isolate 7-hydroxymitragynine.

The following diagram illustrates this conversion:

Caption: Conversion of this compound to 7-Hydroxymitragynine.

Physicochemical and Spectroscopic Data

Characterization of this compound relies on standard analytical techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₂N₂O₆ | [5] |

| Molar Mass | 456.53 g/mol | [5] |

| Appearance | Data not available | |

| Solubility | Data not available |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | Specific chemical shifts and coupling constants are not readily available in the reviewed literature. A full spectral analysis would be required for complete assignment. | |

| ¹³C NMR (CDCl₃) | Specific chemical shifts are not readily available in the reviewed literature. A full spectral analysis would be required for complete assignment. | |

| Mass Spectrometry (MS) | The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. Fragmentation patterns would be indicative of the indole alkaloid core and the acetyl group. | [6][7] |

Pharmacological Profile

While this compound is primarily known as a synthetic intermediate, it does exhibit opioid activity. However, it is reported to be less potent than its hydrolyzed counterpart, 7-hydroxymitragynine.[5] Comprehensive quantitative pharmacological data for this compound is limited in the publicly available literature. The following table presents a comparison of the opioid receptor binding affinities for the parent compound, mitragynine, and its key derivatives.

Table 3: Opioid Receptor Binding Affinities (Ki, nM) of Mitragynine and its Derivatives

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |

| Mitragynine | 161 - 709 | ~6800 | 1700 - 4040 | [8][9][10] |

| 7-Hydroxymitragynine | 7.16 - 77.9 | ~243 | ~220 | [8][9][10] |

| This compound | Data not available | Data not available | Data not available |

Table 4: Opioid Receptor Functional Activity (EC₅₀, nM and Eₘₐₓ, %) of Mitragynine and its Derivatives

| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

| Mitragynine | hMOR | 339 | 34 | [8][11] |

| 7-Hydroxymitragynine | hMOR | 34.5 | 47 | [8][11] |

| This compound | hMOR | Data not available | Data not available |

The data clearly indicates that the 7-hydroxy group significantly enhances the potency and efficacy at the µ-opioid receptor compared to the parent compound, mitragynine. While quantitative data for this compound is lacking, its reported lower potency suggests that the acetyl group may hinder optimal receptor interaction compared to the hydroxyl group.

The following diagram illustrates the known signaling pathway for mitragynine and 7-hydroxymitragynine at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR).

Caption: Simplified µ-Opioid Receptor Signaling Pathway.

Conclusion

This compound holds a significant place in the chemistry of Mitragyna speciosa alkaloids, not as a primary natural product, but as a key semi-synthetic intermediate. Its discovery is a testament to the chemical ingenuity employed to access and study the more potent 7-hydroxymitragynine. While its own pharmacological profile is not as extensively characterized as its precursor and product, it represents an important structural analog for understanding the structure-activity relationships of mitragynine derivatives. Further research to fully elucidate the quantitative pharmacology and detailed spectroscopic properties of this compound would provide a more complete picture of this interesting compound and could aid in the design of novel analgesics with potentially improved therapeutic profiles.

References

- 1. Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the synthesis and opioid agonistic activities of mitragynine-related indole alkaloids: discovery of opioid agonists structurally different from other opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. scirp.org [scirp.org]

- 7. repository.embuni.ac.ke [repository.embuni.ac.ke]

- 8. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interactive Effects of µ-Opioid and Adrenergic-α2 Receptor Agonists in Rats: Pharmacological Investigation of the Primary Kratom Alkaloid Mitragynine and Its Metabolite 7-Hydroxymitragynine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of 7-Acetoxymitragynine

An In-Depth Technical Guide on the Core Mechanism of Action of 7-Acetoxymitragynine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a semi-synthetic derivative of 7-hydroxymitragynine (B600473), a key psychoactive alkaloid found in the plant Mitragyna speciosa (kratom). Structurally, it is the acetylated form of 7-hydroxymitragynine. The available scientific literature indicates that this compound is less potent than its parent compound, 7-hydroxymitragynine. It is hypothesized to function as a prodrug, with its pharmacological effects primarily attributable to its in vivo hydrolysis to 7-hydroxymitragynine.

This guide focuses on the well-characterized mechanism of action of 7-hydroxymitragynine to elucidate the pharmacological activity of this compound. The core of this mechanism is its action as a potent, partial agonist at the µ-opioid receptor (MOR) with a distinct signaling profile. Notably, 7-hydroxymitragynine demonstrates significant G-protein bias, preferentially activating G-protein signaling pathways over the β-arrestin-2 pathway. This "atypical" opioid agonism is a subject of intense research for its potential to separate analgesic effects from adverse opioid-related side effects like respiratory depression and tolerance.

Pharmacology of 7-Hydroxymitragynine

The primary molecular target of 7-hydroxymitragynine is the µ-opioid receptor (MOR). Its interaction with MOR, as well as the kappa- (KOR) and delta- (DOR) opioid receptors, defines its opioid-like effects.

Receptor Binding Affinity

7-Hydroxymitragynine exhibits a higher binding affinity for MOR compared to KOR and DOR. The binding affinity is typically determined through competitive radioligand displacement assays, and the inhibition constant (Ki) is a measure of this affinity. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Binding Affinity (Ki, nM) | Species | Reference |

| 7-Hydroxymitragynine | µ-Opioid (MOR) | 77.9 (45.8–152) | Human | [1] |

| κ-Opioid (KOR) | 220 (162–302) | Human | [1] | |

| δ-Opioid (DOR) | 243 (168–355) | Human | [1] | |

| 7-Hydroxymitragynine | µ-Opioid (MOR) | 21.5 ± 0.8 | Mouse | [2] |

| κ-Opioid (KOR) | 119.0 ± 2.1 | Mouse | [2] | |

| δ-Opioid (DOR) | 88.5 ± 9.9 | Mouse | [2] | |

| Mitragynine (for comparison) | µ-Opioid (MOR) | 709 (451-1110) | Human | [1] |

| κ-Opioid (KOR) | 1700 (1090–2710) | Human | [1] | |

| δ-Opioid (DOR) | 6800 (2980–15900) | Human | [1] |

Functional Activity and Signal Transduction

7-Hydroxymitragynine is a partial agonist at the human µ-opioid receptor.[1][3] Its functional activity is characterized by its ability to activate G-protein signaling pathways without significantly recruiting β-arrestin-2.[3] This biased agonism is a key feature of its mechanism of action.

| Compound | Assay | Receptor | Potency (EC50, nM) | Efficacy (Emax) | Reference |

| 7-Hydroxymitragynine | [³⁵S]GTPγS | MOR | - | 41.3% | [1] |

| 7-Hydroxymitragynine | G-Protein BRET | hMOR | 34.5 | 47% | [4] |

| 7-Hydroxymitragynine | cAMP Assay | hMOR | 19.5 | 89% ± 3.8 | [5] |

| 7-Hydroxymitragynine | β-Arrestin BRET | hMOR | No measurable recruitment | - | [3] |

| Mitragynine (for comparison) | G-Protein BRET | hMOR | 339 | 34% | [4] |

| DAMGO (Full Agonist) | G-Protein BRET | hMOR | - | 100% (Reference) | [3] |

| DAMGO (Full Agonist) | β-Arrestin BRET | hMOR | - | Robust recruitment | [3] |

The activation of the µ-opioid receptor by an agonist typically initiates two major signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin-2 pathway, which is implicated in side effects such as respiratory depression, constipation, and the development of tolerance. 7-Hydroxymitragynine's preference for the G-protein pathway suggests a potential for a wider therapeutic window compared to classical opioids that activate both pathways.[3][4]

Caption: Signaling pathways of classical opioids versus 7-hydroxymitragynine.

Experimental Protocols

The characterization of 7-hydroxymitragynine's mechanism of action relies on a suite of in vitro pharmacological assays.

Radioligand Displacement Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of cells or membranes expressing the receptor. A competing unlabeled ligand (the test compound, e.g., 7-hydroxymitragynine) is added at various concentrations. The ability of the test compound to displace the radioligand is measured, and from this, the Ki is calculated.

-

Methodology:

-

Membrane Preparation: Cells expressing the opioid receptor of interest (e.g., HEK293 cells transfected with the human µ-opioid receptor) are harvested and homogenized to prepare a membrane fraction.

-

Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated, and bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (concentration of the test compound that inhibits 50% of specific binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

-

Caption: Workflow for a radioligand displacement assay.

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This assay measures the functional agonism of a compound by quantifying the activation of G-proteins coupled to a receptor.

-

Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS. The amount of [³⁵S]GTPγS incorporated into the G-proteins is proportional to the level of receptor activation.

-

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are prepared.

-

Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

-

Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the free form by filtration.

-

Quantification: The radioactivity on the filters is measured.

-

Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the log concentration of the agonist to generate a dose-response curve, from which the EC50 and Emax are determined.

-

Caption: Workflow for a [³⁵S]GTPγS binding assay.

β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay is used to measure the recruitment of β-arrestin-2 to an activated receptor.

-

Principle: BRET is a proximity-based assay that measures protein-protein interactions. The receptor is fused to a BRET donor (e.g., Renilla luciferase, RLuc), and β-arrestin-2 is fused to a BRET acceptor (e.g., a fluorescent protein like YFP or citrine). When an agonist stimulates the receptor and β-arrestin-2 is recruited, the donor and acceptor are brought into close proximity, allowing for energy transfer. This results in the emission of light by the acceptor, which can be measured.[3]

-

Methodology:

-

Cell Culture: Cells (e.g., HEK293) are co-transfected with plasmids encoding the receptor-RLuc fusion protein and the β-arrestin-YFP fusion protein.

-

Assay Preparation: The transfected cells are plated in a microplate.

-

Compound Addition: The test compound is added to the wells at various concentrations.

-

Substrate Addition: The luciferase substrate (e.g., coelenterazine (B1669285) h) is added.

-

Signal Detection: The light emissions from both the donor and acceptor are measured at their respective wavelengths using a microplate reader.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated and plotted against the log concentration of the test compound to generate a dose-response curve.

-

Caption: Workflow for a β-arrestin recruitment BRET assay.

Conclusion

The mechanism of action of this compound is best understood through its role as a prodrug for the more potent and well-studied 7-hydroxymitragynine. The latter is an atypical µ-opioid receptor partial agonist characterized by its significant G-protein signaling bias. It effectively activates the G-protein pathway associated with analgesia while minimally engaging the β-arrestin-2 pathway linked to many of the adverse effects of classical opioids. This unique pharmacological profile makes 7-hydroxymitragynine and, by extension, its derivatives like this compound, compelling subjects for the development of novel analgesics with potentially improved safety profiles. Further research is warranted to fully elucidate the pharmacokinetics of this compound and confirm its conversion to 7-hydroxymitragynine in vivo.

References

- 1. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom’s Alkaloids with Reported Antinociception in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 7-Acetoxymitragynine: A Technical Overview and Comparative Analysis

Disclaimer: Scientific literature providing a detailed pharmacological profile of 7-Acetoxymitragynine is notably scarce. This document summarizes the limited available information and presents a comprehensive profile of the closely related and extensively studied analog, 7-Hydroxymitragynine, as a primary comparator to provide context and insight into the potential structure-activity relationships.

Introduction to 7-Substituted Mitragynine (B136389) Analogs

Mitragynine, the primary psychoactive alkaloid in the leaves of the Southeast Asian plant Mitragyna speciosa (kratom), has garnered significant interest for its opioid-like effects. Chemical modifications of the mitragynine scaffold have been explored to understand its structure-activity relationships and to develop novel analgesics with potentially improved safety profiles. Modifications at the C7 position of the indole (B1671886) nucleus have proven to be particularly significant in modulating pharmacological activity. This guide focuses on this compound, with a comparative analysis of its more studied counterpart, 7-Hydroxymitragynine.

This compound: Current Understanding

Synthesis

This compound can be synthesized from mitragynine. One reported method involves the reaction of mitragynine with lead tetraacetate (Pb(OAc)4)[1]. Another approach describes its formation via the alkaline hydrolysis of mitragynine[1].

Pharmacological Data

Direct and quantitative pharmacological data for this compound is limited. One study qualitatively notes that the introduction of an acetoxy group at the C7 position of mitragynine resulted in a significant decrease in both maximal inhibition and relative potency at opioid receptors when compared to other analogs[1]. This suggests that the acetoxy functional group may hinder the molecule's ability to effectively bind to and/or activate opioid receptors.

Comparative Profile: 7-Hydroxymitragynine (7-OH-MG)

Due to the paucity of data on this compound, the pharmacological profile of 7-Hydroxymitragynine is presented here in detail. 7-OH-MG is a potent, active metabolite of mitragynine and a key mediator of its analgesic effects[2][3].

Receptor Binding Affinity

7-OH-MG exhibits a higher affinity for opioid receptors, particularly the mu-opioid receptor (MOR), compared to mitragynine[4][5].

| Compound | Receptor | Binding Affinity (Ki, nM) | Source |

| 7-Hydroxymitragynine | Human µ-Opioid (hMOR) | 7.16 - 77.9 | [4][6] |

| Human κ-Opioid (hKOR) | 74.1 - 220 | [5][6] | |

| Human δ-Opioid (hDOR) | 219 - 243 | [5][6] | |

| Mitragynine | Human µ-Opioid (hMOR) | 161 - 709 | [4][6] |

| Human κ-Opioid (hKOR) | 198 - 1700 | [5][6] | |

| Human δ-Opioid (hDOR) | >10,000 | [6] |

Functional Activity

7-OH-MG acts as a partial agonist at the mu-opioid receptor, with greater potency and efficacy than mitragynine[4][7][8]. It has been characterized as a G protein-biased agonist, showing minimal recruitment of β-arrestin-2, which is a signaling pathway associated with some of the adverse effects of classical opioids[2][9].

| Compound | Assay | Parameter | Value | Source |

| 7-Hydroxymitragynine | [³⁵S]GTPγS Binding (hMOR) | EC₅₀ (nM) | 34.5 | [2] |

| Eₘₐₓ (%) | 47 | [2] | ||

| Hot-Plate Test (Rats) | ED₅₀ (mg/kg) | 1.91 | [8] | |

| Mitragynine | [³⁵S]GTPγS Binding (hMOR) | EC₅₀ (nM) | 339 | [2] |

| Eₘₐₓ (%) | 34 | [2] | ||

| Hot-Plate Test (Rats) | Eₘₐₓ (%) | 17.3 (at 10 mg/kg, i.v.) | [8] |

In Vivo Effects

In animal models, 7-OH-MG demonstrates potent antinociceptive (analgesic) effects, which are reversible by the opioid antagonist naltrexone[7][10]. These effects are significantly more potent than those of mitragynine and, in some assays, morphine[7][8].

Experimental Protocols

Radioligand Binding Assays

These assays are conducted to determine the binding affinity of a compound to a specific receptor.

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., hMOR, hKOR, hDOR) are prepared from cultured cells.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound (e.g., 7-OH-MG).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the activation of G proteins following receptor agonism.

-

Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor of interest are used.

-

Incubation: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

-

Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured.

-

Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) values.

Hot-Plate Test for Antinociception

This in vivo assay assesses the analgesic effects of a compound in rodents.

-

Animal Acclimation: Rodents (e.g., rats or mice) are acclimated to the testing environment.

-

Baseline Measurement: The baseline latency for the animal to exhibit a pain response (e.g., licking a paw or jumping) on a heated surface (e.g., 55°C) is recorded.

-

Compound Administration: The test compound is administered via a specific route (e.g., subcutaneous, oral).

-

Post-Treatment Measurement: At various time points after administration, the latency to the pain response is measured again.

-

Data Analysis: The antinociceptive effect is typically expressed as the maximum possible effect (%MPE) and the dose required to produce a 50% effect (ED₅₀) is calculated.

Signaling Pathways and Experimental Workflow

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the G protein-biased agonism of 7-Hydroxymitragynine at the mu-opioid receptor.

Experimental Workflow for Pharmacological Characterization

The following diagram outlines a typical workflow for the pharmacological evaluation of a novel mitragynine analog.

Conclusion

While this compound remains a poorly characterized compound, preliminary information suggests that the acetoxy group at the 7-position may diminish its opioid receptor activity. In stark contrast, the hydroxyl group at the same position in 7-Hydroxymitragynine confers high potency and efficacy as a partial agonist at the mu-opioid receptor, driving the primary analgesic effects of its parent compound, mitragynine. The detailed pharmacological profile of 7-Hydroxymitragynine serves as a crucial benchmark for understanding the structure-activity relationships of 7-substituted mitragynine analogs and for guiding the future development of novel analgesics from the kratom alkaloid scaffold. Further research is imperative to fully elucidate the pharmacological profile of this compound and to determine its potential as a therapeutic agent.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers [frontiersin.org]

- 7. From kratom to 7-hydroxymitragynine: evolution of a natural remedy into a public-health threat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom’s Alkaloids with Reported Antinociception in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interactive Effects of µ-Opioid and Adrenergic-α2 Receptor Agonists in Rats: Pharmacological Investigation of the Primary Kratom Alkaloid Mitragynine and Its Metabolite 7-Hydroxymitragynine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 7-Acetoxymitragynine: A Semi-Synthetic Derivative of 7-Hydroxymitragynine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 7-acetoxymitragynine, a semi-synthetic derivative of the potent kratom alkaloid 7-hydroxymitragynine (B600473). The alkaloids from the Mitragyna speciosa plant, particularly mitragynine (B136389) and its oxidized metabolite 7-hydroxymitragynine, have garnered significant interest as "atypical opioids."[1] These compounds function as G-protein-biased partial agonists at the µ-opioid receptor (MOR), a mechanism hypothesized to separate analgesic effects from dose-limiting side effects like respiratory depression and constipation.[1][2][3] This guide details the synthesis, comparative pharmacology, signaling pathways, and relevant experimental protocols to elucidate the structure-activity relationship and pharmacological profile of this compound relative to its precursor.

Synthesis and Chemical Transformation

7-Hydroxymitragynine (7-OHM) is a minor alkaloid in Mitragyna speciosa leaves, typically constituting less than 2% of the total alkaloid content.[1][4] It can be produced semi-synthetically via the oxidation of the more abundant parent alkaloid, mitragynine.[4] this compound is subsequently synthesized from 7-hydroxymitragynine through an acetylation reaction. This process involves introducing an acetoxy group at the C7 position of the mitragynine scaffold, a modification that has been shown to significantly alter its pharmacological activity.[5]

Comparative Pharmacology and Receptor Signaling

The defining characteristic of 7-hydroxymitragynine is its function as a potent, G-protein-biased partial agonist at the µ-opioid receptor (MOR) and a competitive antagonist at κ- and δ-opioid receptors.[2][6][7] This biased signaling preferentially activates the G-protein pathway, which is associated with analgesia, while minimally recruiting the β-arrestin pathway, which is linked to adverse effects.[1][2][8]

The introduction of an acetoxy group at the C7 position to create this compound results in a significant reduction in opioid receptor activity.[5]

In Vitro Opioid Receptor Activity

The following table summarizes the comparative in vitro functional potencies of 7-hydroxymitragynine and its acetoxy derivative in guinea pig ileum, a classic assay for opioid activity.

| Compound | Functional Potency (pD2 value) | Maximum Inhibition (%) | Reference |

| 7-Hydroxymitragynine | 7.95 ± 0.05 | 95.8 ± 2.1 | [5] |

| This compound | 6.50 ± 0.16 | 82.5 ± 5.6 | [5] |

Data presented as mean ± S.E.M. A higher pD2 value indicates greater potency.

Mu-Opioid Receptor Signaling Pathway

7-OHM binding to the MOR primarily initiates a G-protein-mediated cascade. The Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and subsequent modulation of ion channels, producing an analgesic effect. The recruitment of β-arrestin2, which is implicated in receptor desensitization and side effects, is markedly attenuated compared to classical opioids like morphine.[2]

In Vivo Pharmacological Effects

7-hydroxymitragynine exhibits potent, dose-dependent antinociceptive (pain-relieving) effects in rodent models.[1][9] Its analgesic potency is reported to be significantly greater than both its parent compound, mitragynine, and morphine.[9][10] The reduced activity observed in vitro for this compound suggests a correspondingly lower analgesic efficacy in vivo.

| Compound | Animal Model | Assay | Route | ED50 (mg/kg) | Reference |

| Mitragynine | Mouse | Tail-Flick | s.c. | 106 | [1] |

| 7-Hydroxymitragynine | Mouse | Tail-Flick | s.c. | 0.57 | [1] |

ED50 (Median Effective Dose) is the dose that produces an effect in 50% of the population. s.c. = subcutaneous.

Key Experimental Protocols

Reproducible and valid data are foundational to drug development. The following sections detail standardized protocols for assessing the pharmacology of novel opioid receptor modulators.

Protocol: Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

-

Objective: To determine the Ki of this compound for the human µ-opioid receptor.

-

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) expressing the recombinant human µ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective MOR agonist).

-

Test Compound: this compound.

-

Non-specific Control: Naloxone (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.[11]

-

-

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[11]

-

Assay Setup (96-well plate, in triplicate):

-

Total Binding: Assay buffer, [³H]-DAMGO (at its Kd concentration), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.[11]

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.

-

Detection: Place filters in scintillation vials with scintillation fluid and measure radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.

-

Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]

-

Protocol: [³⁵S]GTPγS Functional Assay

This assay quantifies G-protein activation following receptor agonism.

-

Objective: To measure the potency (EC50) and efficacy (Emax) of a test compound to stimulate G-protein activation at the MOR.

-

Materials:

-

Receptor Source: Cell membranes expressing the MOR.

-

Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Reagents: Guanosine diphosphate (B83284) (GDP), test compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3-10 mM MgCl₂, pH 7.4.[12][13]

-

-

Procedure:

-

Assay Setup: In a 96-well plate, combine membrane suspension (10-20 µg protein), GDP (10-30 µM), and varying concentrations of the test compound in assay buffer.[12][14]

-

Pre-incubation: Incubate for 15 minutes at 30°C.

-

Reaction Initiation: Add [³⁵S]GTPγS (0.05-0.1 nM) to each well to start the reaction.[12]

-

Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

-

Termination & Filtration: Terminate the reaction by rapid filtration through a filter plate. Wash filters with ice-cold buffer.[12]

-

Detection: Dry the filter plate and measure bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.

-

Plot stimulated binding against the log concentration of the test compound.

-

Use non-linear regression to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal stimulation).

-

Protocol: Hot Plate Analgesia Test

This is a common in vivo behavioral assay for assessing the analgesic effects of a compound against thermal pain.

-

Objective: To determine the antinociceptive effect of a test compound in mice.

-

Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).[15][16]

-

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes.

-

Baseline Measurement: Gently place each mouse on the unheated plate to acclimate, then heat the plate and measure the baseline latency to a pain response (e.g., hind paw licking, shaking, or jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).

-

Post-treatment Measurement: At a predetermined time after administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency.[15]

-

-

Data Analysis:

-

The primary endpoint is the latency (in seconds) to the first pain response.

-

Data can be expressed as the raw latency or as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.

-

Conclusion

This compound is a semi-synthetic derivative of 7-hydroxymitragynine, a potent and G-protein-biased agonist at the µ-opioid receptor. Pharmacological data clearly indicate that acetylation at the C7 position of the mitragynine scaffold markedly reduces both the potency and maximum efficacy at opioid receptors compared to its hydroxyl precursor.[5] While less promising as a direct therapeutic agent, the study of this compound provides critical insights into the structure-activity relationships of this novel class of atypical opioids. This knowledge is invaluable for guiding the rational design and development of future analgesics that may retain the therapeutic benefits of µ-opioid receptor activation while minimizing the associated adverse effects.

References

- 1. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Lack of Contribution of 7-Hydroxymitragynine to the Antinociceptive Effects of Mitragynine in Mice: A Pharmacokinetic and Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]

- 5. naturetrust.org [naturetrust.org]

- 6. researchgate.net [researchgate.net]

- 7. Human Mitragynine and 7-Hydroxymitragynine Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kratom Leaf Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Assay in Summary_ki [bdb99.ucsd.edu]

- 14. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the opioid agonistic activities of mitragynine (B136389) and its related indole (B1671886) alkaloids, major constituents of the plant Mitragyna speciosa (commonly known as kratom).[1][2] Mitragynine and its derivatives have garnered significant interest for their potential as atypical opioid receptor modulators, offering the prospect of potent analgesia with a reduced side-effect profile compared to classical opioids like morphine.[3][4][5] This document details their binding affinities, functional activities, downstream signaling pathways, and the experimental protocols used for their characterization.

Opioid Receptor Interactions and Affinity

Mitragynine and its analogs primarily exert their effects through interactions with opioid receptors, particularly the mu-opioid receptor (MOR).[5] However, they exhibit a unique pharmacology that distinguishes them from traditional opioids. The primary psychoactive compound, mitragynine, is considered a partial agonist at the human mu-opioid receptor (hMOR).[6][7] Its metabolic and oxidative derivatives, such as 7-hydroxymitragynine (B600473) (7-HMG) and mitragynine pseudoindoxyl, demonstrate significantly higher potency.[1][8]

Studies have shown that mitragynine and 7-HMG also act as competitive antagonists at the kappa- (KOR) and delta-opioid receptors (DOR).[6][7] This complex receptor interaction profile contributes to their atypical effects. The binding affinities (Ki) of these compounds for the different opioid receptors have been determined through competitive radioligand binding assays.

Quantitative Data Summary

The following tables summarize the quantitative data on the binding affinities and functional activities of key mitragynine-related alkaloids at human opioid receptors (hMOR, hKOR, hDOR).

Table 1: Opioid Receptor Binding Affinities (Kᵢ) of Mitragynine and Related Alkaloids

| Compound | Receptor Subtype | Kᵢ (nM) | Reference |

| Mitragynine | µ (mu) | 709 | [9] |

| 198 ± 30 | [10] | ||

| κ (kappa) | 1700 | [9] | |

| 161 ± 10 | [10] | ||

| δ (delta) | 6800 | [9] | |

| 7-Hydroxymitragynine | µ (mu) | 77.9 | [9] |

| ~17 | [11] | ||

| κ (kappa) | >1000 | [9] | |

| δ (delta) | >1000 | [9] | |

| Mitragynine Pseudoindoxyl | µ (mu) | - | - |

| Speciociliatine | µ (mu) | 116 ± 36 | [10] |

| κ (kappa) | 54.5 ± 4.4 | [10] | |

| Morphine | µ (mu) | 4.19 | [9] |

| δ (delta) | >1000 | [12] | |

| κ (kappa) | >1000 | [12] | |

| DAMGO | µ (mu) | 1.5 | [13] |

Note: Kᵢ values can vary between studies due to different experimental conditions and tissue preparations.

Table 2: Functional Activity (EC₅₀, Eₘₐₓ) of Mitragynine and Related Alkaloids at the Mu-Opioid Receptor

| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

| Mitragynine | G-protein BRET | 339 ± 178 | 34 | [6][14] |

| [³⁵S]GTPγS | - (Antagonist) | - | [9] | |

| 7-Hydroxymitragynine | G-protein BRET | 34.5 ± 4.5 | 47 | [6][14] |

| [³⁵S]GTPγS | - | 41.3 | [9] | |

| Mitragynine Pseudoindoxyl | [³⁵S]GTPγS | 1.7 ± 0.1 | 84 ± 5 | [8] |

| DAMGO (Full Agonist) | G-protein BRET | - | 100 | [6] |

EC₅₀: Half maximal effective concentration. Eₘₐₓ: Maximum efficacy relative to a standard full agonist (e.g., DAMGO).

Signaling Pathways: G-Protein Bias

Classical opioid agonists like morphine activate the mu-opioid receptor, which is a G-protein coupled receptor (GPCR). This activation triggers two primary signaling cascades: the G-protein pathway, which is responsible for analgesia, and the β-arrestin pathway, which is associated with adverse effects like respiratory depression and tolerance.[6]

Mitragynine and 7-hydroxymitragynine are considered "atypical" or G-protein biased agonists.[6][14] They preferentially activate the G-protein signaling pathway without significantly recruiting β-arrestin-2.[6][7][15] This functional selectivity is a key area of research, as it may explain the reported wider therapeutic window of these compounds compared to traditional opioids.[14][16]

Metabolism of Mitragynine

The in vivo analgesic effects of mitragynine are significantly influenced by its metabolism.[3][14] In both human and mouse liver preparations, mitragynine is metabolized by cytochrome P450 enzymes (specifically CYP3A4) into 7-hydroxymitragynine.[3][14][17] This metabolite is a much more potent MOR agonist, and evidence suggests that it is a key mediator of mitragynine's analgesic activity.[14][16][18]

Furthermore, a recent discovery has shown that 7-HMG is unstable in human plasma and can be converted into mitragynine pseudoindoxyl, an even more potent opioid agonist.[8][17] This novel metabolic pathway may substantially contribute to the overall pharmacology of kratom in humans.[8]

Experimental Protocols

Accurate characterization of mitragynine-related alkaloids requires robust and reproducible experimental methodologies. The two primary in vitro assays used are the radioligand binding assay to determine affinity and the [³⁵S]GTPγS binding assay to measure functional G-protein activation.

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[12][13]

Objective: To determine the Kᵢ of a mitragynine analog for the human mu-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human µ-opioid receptor.[13]

-

Radioligand: [³H]DAMGO (a high-affinity, selective MOR agonist).[12]

-

Test Compound: Mitragynine analog.

-

Non-specific Binding Control: Naloxone (10 µM) or another unlabeled opioid ligand in excess.[13]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Detection: Scintillation counter and scintillation fluid.[12]

Procedure:

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In assay tubes, combine the cell membranes, [³H]DAMGO (at a concentration near its Kₔ), and varying concentrations of the test compound. Include tubes for total binding (no test compound) and non-specific binding (with excess naloxone).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.[12]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[12]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[12]

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]

-

This is a functional assay that measures the activation of G-proteins following agonist binding to a GPCR.[19][20] It provides a direct measure of a compound's efficacy (Eₘₐₓ) and potency (EC₅₀) for G-protein signaling.[20]

Objective: To determine the EC₅₀ and Eₘₐₓ of a mitragynine analog for G-protein activation at the human mu-opioid receptor.

Materials:

-

Receptor Source: Cell membranes expressing the MOR.

-

Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[19]

-

Test Compound: Mitragynine analog.

-

Positive Control: A known full MOR agonist (e.g., DAMGO).[19]

-

Reagents: Guanosine diphosphate (B83284) (GDP), MgCl₂, NaCl.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.[21]

-

Non-specific Binding Control: Unlabeled GTPγS (10 µM).[22]

-

Detection: Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes and determine protein concentration.[19]

-

Assay Setup: In a 96-well plate, add the cell membranes, GDP (to ensure G-proteins are in their inactive state), and serial dilutions of the test compound or DAMGO.[19]

-

Pre-incubation: Pre-incubate the plate at 30°C for approximately 15-30 minutes.[19][22]

-

Initiation: Initiate the reaction by adding [³⁵S]GTPγS to each well.

-

Incubation: Incubate at 30°C for 60 minutes to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunits.[22]

-

Termination: Terminate the assay by rapid filtration, similar to the binding assay.

-

Quantification: Measure the incorporated radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Subtract non-specific binding from all values.

-

Plot the specific binding against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ is typically expressed as a percentage of the maximal stimulation achieved by the full agonist DAMGO.[19]

-

Conclusion and Future Directions

Mitragynine and its related indole alkaloids represent a novel structural class of opioid receptor modulators with a distinct pharmacological profile.[6][23] Their G-protein bias at the mu-opioid receptor holds significant therapeutic promise for the development of safer analgesics with a lower potential for abuse and other serious side effects.[7][24] The key findings that mitragynine's activity is largely mediated by its more potent metabolites, 7-hydroxymitragynine and mitragynine pseudoindoxyl, are critical for understanding its in vivo effects and for guiding future drug development efforts.[8][14]

Further research is necessary to fully elucidate the structure-activity relationships within this class of alkaloids, explore the pharmacology of other minor alkaloids found in Mitragyna speciosa, and conduct comprehensive preclinical and clinical studies to validate their therapeutic potential and safety profile.[5][23]

References

- 1. Studies on the synthesis and opioid agonistic activities of mitragynine-related indole alkaloids: discovery of opioid agonists structurally different from other opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review [frontiersin.org]

- 11. kratomalks.org [kratomalks.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators. | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scispace.com [scispace.com]

- 19. benchchem.com [benchchem.com]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 21. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

The Opioid Receptor Affinity of 7-Acetoxymitragynine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetoxymitragynine is a semi-synthetic derivative of 7-hydroxymitragynine, a key psychoactive alkaloid found in the leaves of the kratom plant (Mitragyna speciosa). While the parent compounds, mitragynine (B136389) and 7-hydroxymitragynine, have been extensively studied for their interactions with opioid receptors, this compound remains a less-characterized molecule. This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound to opioid receptors, offering a comparative analysis with its precursors. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Comparative Binding Affinity of Mitragyna Alkaloids to Opioid Receptors

The following table summarizes the quantitative data on the in vitro binding affinity of this compound, 7-hydroxymitragynine, and mitragynine to the mu (μ), delta (δ), and kappa (κ) opioid receptors.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Assay Type | Radioligand | Cell Line / Tissue | Reference |

| This compound | μ | - | ~300 | Guinea Pig Ileum Twitch | - | Guinea Pig Ileum | [1][2] |

| 7-Hydroxymitragynine | μ | 7.16 - 77.9 | 34.5 (EC50) | Radioligand Binding / [³⁵S]GTPγS | [³H]DAMGO | HEK, CHO, Guinea Pig Brain | [3][4][5] |

| δ | 219 - 243 | - | Radioligand Binding | [³H]DADLE / [³H]DPDPE | HEK, Guinea Pig Brain | [3] | |

| κ | 74.1 - 220 | - | Radioligand Binding | [³H]U69,593 | HEK, Guinea Pig Brain | [3][6] | |

| Mitragynine | μ | 161 - 709 | 339 (EC50) | Radioligand Binding / [³⁵S]GTPγS | [³H]DAMGO | HEK, CHO, Guinea Pig Brain | [3][7] |

| δ | 6800 | - | Radioligand Binding | [³H]DADLE / [³H]DPDPE | Guinea Pig Brain | [3] | |

| κ | 1700 | - | Radioligand Binding | [³H]U69,593 | Guinea Pig Brain | [3] |

Note: A lower Ki or IC50 value indicates a higher binding affinity or potency, respectively. The IC50 value for this compound is an approximation based on graphical data presented in the cited literature.

Experimental Protocols

The binding affinity and functional activity data presented in this guide are derived from established in vitro pharmacological assays. The following sections detail the typical methodologies employed in the cited research.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the interaction of a ligand with a receptor.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) to a specific receptor by measuring its ability to displace a radiolabeled ligand.

General Procedure:

-

Membrane Preparation: Membranes from cells expressing the opioid receptor of interest (e.g., HEK293 or CHO cells) or from brain tissue homogenates are prepared.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69593 for KOR) and varying concentrations of the unlabeled test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. thaiscience.info [thaiscience.info]

- 3. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. From kratom to 7-hydroxymitragynine: evolution of a natural remedy into a public-health threat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

The Intricate Dance of Structure and Activity: A Technical Guide to Mitragynine Analogs as Opioid Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals